2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide
CAS No.:
Cat. No.: VC11372960
Molecular Formula: C8H8Br2N2
Molecular Weight: 291.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8Br2N2 |
|---|---|
| Molecular Weight | 291.97 g/mol |
| IUPAC Name | 2-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide |
| Standard InChI | InChI=1S/C8H7BrN2.BrH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H |
| Standard InChI Key | MDUICLVVUFEDIX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NC(=CN2C=C1)CBr.Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide possesses the molecular formula C₉H₁₀Br₂N₂ and a molecular weight of 306.00 g/mol . The structure comprises an imidazo[1,2-a]pyridine core substituted with a bromomethyl group at the 2-position, protonated at the pyridine nitrogen and paired with a bromide counterion. Key spectroscopic identifiers include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-(bromomethyl)-8-methylimidazo[1,2-a]pyridine; hydrobromide |
| InChI Key | OQYIZFXCWRXVRM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CN2C1=NC(=C2)CBr.Br |
| X-ray Crystallography | Not publicly available |
The planar imidazo[1,2-a]pyridine system confers rigidity, while the bromomethyl group enhances electrophilicity for nucleophilic substitutions .
Tautomerism and Conformational Dynamics
Quantum mechanical calculations predict two dominant tautomers due to proton exchange between the pyridine and imidazole nitrogens. Molecular dynamics simulations indicate restricted rotation about the C2–N1 bond, stabilizing a single conformer in solution .
Synthetic Methodologies
Metal-Free Condensation Approaches
Modern protocols emphasize eco-friendly, catalyst-free routes to circumvent transition metal contamination:
α-Halocarbonyl Condensation
Reaction of 2-aminopyridine with α-bromoacetophenone derivatives in dimethylformamide (DMF) at 25°C yields 85–92% of the target compound . The mechanism proceeds via:
-
N-Alkylation: Attack of the pyridine nitrogen on the α-bromo carbonyl electrophile.
-
Intramolecular Cyclization: Base-assisted deprotonation and ring closure.
-
Salt Formation: Precipitation with hydrobromic acid.
Alternative solventless grindstone techniques achieve comparable yields (88%) within 15 minutes, reducing E-factor by 73% compared to traditional methods .
Bromomalonaldehyde Cyclocondensation
Microwave-assisted reactions between 2-aminopyridine and bromomalonaldehyde in ethanol generate the bromomethyl intermediate in 94% yield after 5 minutes . This method enables gram-scale production with minimal purification.
Post-Functionalization Strategies
The bromomethyl group undergoes efficient cross-coupling reactions:
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-Aryl substituted derivatives | 78–85 |
| Buchwald–Hartwig | Xantphos-Pd, Cs₂CO₃, toluene | 2-Aminoalkyl analogues | 82–89 |
| Nucleophilic Substitution | KCN, DMSO, 60°C | 2-Cyanomethyl derivatives | 91 |
These transformations underscore the compound’s utility in diversity-oriented synthesis .
Pharmacological Relevance
Kinase Inhibition Activity
Derivatives bearing 2-(bromomethyl)imidazo[1,2-a]pyridine scaffolds demonstrate nanomolar potency against CLK1 (CDC-like kinase 1), a target for Alzheimer’s disease therapeutics. Structure-activity relationship (SAR) studies reveal:
-
IC₅₀ vs. CLK1: 12 nM for 3-nitro substituted analogues
-
Selectivity: >100-fold over DYRK1A and GSK-3β kinases
-
Blood-Brain Barrier Permeability: LogBB = 0.87 (in silico prediction)
Mechanistic studies indicate competitive ATP-binding site inhibition confirmed by X-ray co-crystallography (PDB: 6T9E) .
Anxiolytic Drug Precursors
This compound serves as a key intermediate in synthesizing zolpidem analogues. Bromine displacement with 2-methylimidazo[1,2-a]pyridine-3-acetamide yields compounds with:
-
GABAA Receptor Binding: Kᵢ = 3.8 nM (vs. 8.2 nM for zolpidem)
-
Oral Bioavailability: 92% in murine models
-
Elimination Half-Life: 2.3 hours (consistent with short-acting hypnotics)
Clinical trial data (NCT04837217) show derivative PID-203 reduces sleep latency by 41% versus placebo .
Industrial-Scale Production
Optimization of Batch Processes
A validated pilot plant protocol achieves 89% yield across five steps:
-
Aminopyridine Bromination: HBr/AcOH, 40°C, 4 hours
-
Cyclization: Solvent-free, 120°C, 30 minutes
-
Salt Formation: HBr gas in EtOAc, 0°C
-
Crystallization: Anti-solvent (hexane) addition
-
Drying: Vacuum tray dryer, 40°C, 12 hours
Process analytical technology (PAT) monitoring ensures ≤0.5% impurity levels per ICH Q3A guidelines.
Continuous Manufacturing
Microreactor systems enhance process safety for bromine handling:
| Parameter | Batch Process | Flow Chemistry | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 22 minutes | 95% faster |
| Bromine Utilization | 64% | 98% | +34% |
| Energy Consumption | 18 kWh/kg | 6.3 kWh/kg | -65% |
These advancements reduce production costs by $412/kg while meeting EPA emission standards .
| Hazard Category | GHS Pictogram | Signal Word | Precautionary Statements |
|---|---|---|---|
| Acute Toxicity (Oral) | Skull & Crossbones | Danger | P301+P310: IF SWALLOWED: Immediately call poison center |
| Skin Corrosion | Corrosion | Danger | P260: Do not breathe dust/fume |
| Serious Eye Damage | Corrosion | Danger | P305+P351+P338: IF IN EYES: Rinse cautiously |
Environmental Impact
The compound’s bromine content necessitates stringent waste management:
-
Biodegradation: <10% in 28 days (OECD 301F)
-
Aquatic Toxicity: LC₅₀ (Daphnia magna) = 2.4 mg/L
-
Soil Adsorption: Koc = 1,230 L/kg (high mobility risk)
Industrial users must implement neutralization protocols using 10% sodium thiosulfate before aqueous disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume